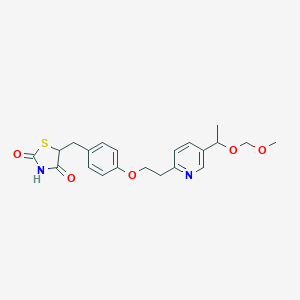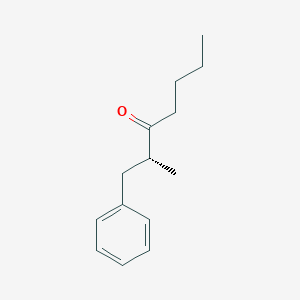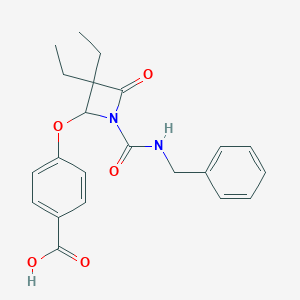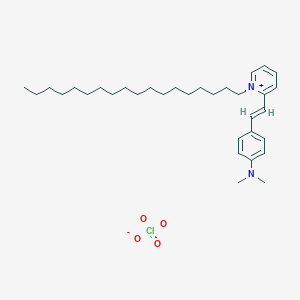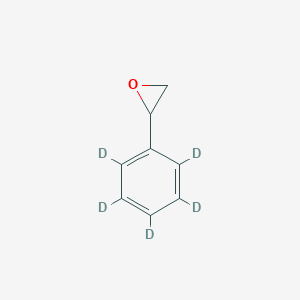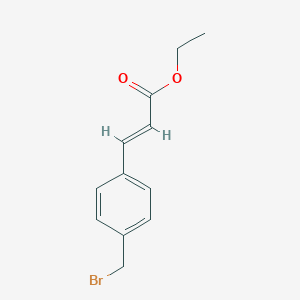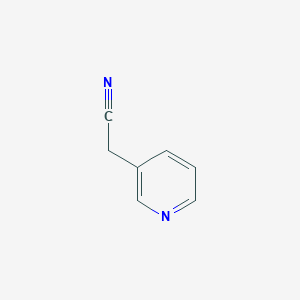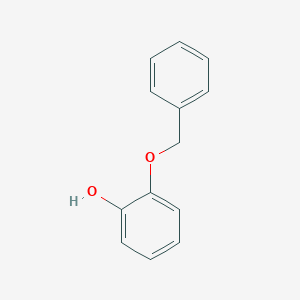![molecular formula C20H14Cl2N4O3 B123706 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol CAS No. 151285-25-5](/img/structure/B123706.png)
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a chemical compound that belongs to the azo dyes family. It is a yellowish-orange powder that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is not fully understood. However, it is believed that the compound acts as a photosensitizer by absorbing light energy and producing reactive oxygen species (ROS) that can damage cancer cells. Additionally, the compound can interact with nitric oxide to produce a fluorescent signal that can be detected in living cells.
Efectos Bioquímicos Y Fisiológicos
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in lab experiments is its unique properties. It can be used as a fluorescent probe to detect the presence of nitric oxide in living cells, and as a photosensitizer in photodynamic therapy for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can be harmful to living cells if not used in the correct concentrations.
Direcciones Futuras
There are several future directions for the use of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules in living cells. Additionally, further research is needed to determine the optimal concentrations and conditions for the use of this compound in lab experiments.
In conclusion, 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol involves the reaction of 2,6-dichloro-4-nitroaniline with 9H-carbazole-3,6-diamine in the presence of ethanol. The reaction is carried out under reflux for several hours until the desired product is obtained. The product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of nitric oxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a dye in the textile industry.
Propiedades
Número CAS |
151285-25-5 |
|---|---|
Nombre del producto |
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol |
Fórmula molecular |
C20H14Cl2N4O3 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
2-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H14Cl2N4O3/c21-16-10-13(26(28)29)11-17(22)20(16)24-23-12-5-6-19-15(9-12)14-3-1-2-4-18(14)25(19)7-8-27/h1-6,9-11,27H,7-8H2 |
Clave InChI |
PCXDIHUCXLVKBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Otros números CAS |
151285-25-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
